molecular formula C12H13BrN2S B15537693 n-((4-Bromothiophen-2-yl)methyl)-2-(pyridin-2-yl)ethan-1-amine

n-((4-Bromothiophen-2-yl)methyl)-2-(pyridin-2-yl)ethan-1-amine

Cat. No.: B15537693
M. Wt: 297.22 g/mol
InChI Key: HGJQTHNNYHYPSE-UHFFFAOYSA-N
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Description

N-((4-Bromothiophen-2-yl)methyl)-2-(pyridin-2-yl)ethan-1-amine is a chemical compound of interest in organic and medicinal chemistry research. It features both a 4-bromothiophene and a pyridine ring, functional groups that are versatile intermediates in synthetic chemistry. The bromine atom on the thiophene ring makes this molecule a suitable substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create biaryl structures for pharmaceutical and materials science applications . Compounds containing pyridine and thiophene motifs are frequently investigated for their potential biological activities, which can include antimicrobial, antifungal, and anticancer properties . It is important to note that for related pyridine-containing Schiff bases, the pyridine nitrogen can play a significant role in reaction outcomes, sometimes interacting with catalyst metals in a way that influences the stability of the molecule . Researchers value this compound primarily as a precursor or building block for the synthesis of more complex molecules. This compound is provided for research purposes as a chemical tool to support innovation in drug discovery and material science. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H13BrN2S

Molecular Weight

297.22 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine

InChI

InChI=1S/C12H13BrN2S/c13-10-7-12(16-9-10)8-14-6-4-11-3-1-2-5-15-11/h1-3,5,7,9,14H,4,6,8H2

InChI Key

HGJQTHNNYHYPSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNCC2=CC(=CS2)Br

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : N-((4-Bromothiophen-2-yl)methyl)-2-(pyridin-2-yl)ethan-1-amine
  • Molecular Formula : C₁₂H₁₂BrN₂S
  • Key Features :
    • A brominated thiophene ring at the 4-position.
    • A pyridin-2-yl group linked via an ethylamine chain.
    • Methyl substitution at the thiophene’s 2-position.

Pharmacological Relevance :
This compound is hypothesized to interact with central nervous system (CNS) receptors, such as serotonin or opioid receptors, due to structural similarities with psychoactive phenethylamine derivatives and μ-opioid agonists like Oliceridine (TRV130) .

Comparison with Structurally Similar Compounds

Phenethylamine Derivatives (NBOMe Series)

Compound Structure Key Differences Pharmacological Notes Reference
25B-NBOMe 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine - Methoxybenzyl group instead of bromothiophenyl. High-affinity 5-HT₂A agonist; hallucinogen.
25I-NBOMe 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine - Iodine substitution on phenyl ring; lacks thiophene. Potent psychedelic effects.
Target Compound N-((4-Bromothiophen-2-yl)methyl)-2-(pyridin-2-yl)ethan-1-amine - Bromothiophene replaces dimethoxyphenyl; pyridine replaces methoxybenzyl. Predicted lower 5-HT₂A affinity due to thiophene.

Key Insights :

  • The bromothiophene group in the target compound likely reduces serotonin receptor affinity compared to NBOMe derivatives, as methoxy groups on phenyl rings are critical for 5-HT₂A binding .
  • The pyridine moiety may enhance interactions with opioid or nicotinic receptors .

Pyridine-Containing Analogs

Compound Structure Key Differences Pharmacological Notes Reference
Oliceridine (TRV130) N-[(3-Methoxythiophen-2-yl)methyl]-2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethan-1-amine - Spirocyclic backbone; methoxythiophene vs. bromothiophene. μ-opioid receptor agonist (analgesic).
EN300-30839393 2-(4-Methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride - Methoxy-methylpyridine; lacks thiophene. Intermediate in CNS drug synthesis.
Target Compound N-((4-Bromothiophen-2-yl)methyl)-2-(pyridin-2-yl)ethan-1-amine - Bromothiophene enhances lipophilicity; simpler ethylamine linker. Potential analgesic with improved metabolic stability.

Key Insights :

  • Absence of a spirocyclic system may reduce μ-opioid receptor selectivity compared to Oliceridine .

Thiophene-Based Compounds

Compound Structure Key Differences Pharmacological Notes Reference
2-(4-Bromothiophen-2-yl)-1,3-dioxolane Dioxolane ring fused to bromothiophene. - Non-amine structure; dioxolane ring. Used in material science applications.
Target Compound N-((4-Bromothiophen-2-yl)methyl)-2-(pyridin-2-yl)ethan-1-amine - Ethylamine linker and pyridine group enable receptor interactions. Possible CNS activity due to amine group.

Key Insights :

  • The ethylamine chain in the target compound differentiates it from non-pharmacologically active thiophene derivatives like dioxolanes.

Physicochemical Data :

Property Target Compound 25B-NBOMe Oliceridine
Molecular Weight 297.21 g/mol 340.22 g/mol 427.54 g/mol
logP (Predicted) 3.2 2.5 2.8
Water Solubility Low (<1 mg/mL) Very low Moderate (salt form)

Q & A

Q. What are the optimal synthetic routes for N-((4-Bromothiophen-2-yl)methyl)-2-(pyridin-2-yl)ethan-1-amine?

The synthesis typically involves multi-step organic reactions. A common approach includes bromination of thiophene derivatives followed by reductive amination. For example, 4-bromothiophene-2-carbaldehyde can react with 2-(pyridin-2-yl)ethan-1-amine under reductive conditions using sodium triacetoxyborohydride. Solvents like DMF or toluene, inert atmospheres, and controlled temperatures (60–80°C) are critical for yield optimization .

Q. How is the compound characterized structurally?

X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (NMR, IR) are standard. For analogs, 1H^1H-NMR typically shows aromatic protons of the pyridine ring (δ 7.2–8.5 ppm) and thiophene protons (δ 6.8–7.3 ppm). Mass spectrometry confirms molecular weight, while elemental analysis validates purity .

Q. What solvents and catalysts are preferred for its synthesis?

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while palladium/copper catalysts facilitate cross-coupling reactions. Reductive amination steps require NaBH4_4 derivatives or H2_2/Pd-C .

Advanced Research Questions

Q. How can computational modeling predict its biological activity?

Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to target receptors. For structurally similar brominated compounds, interactions with enzymes like cytochrome P450 or kinase inhibitors are modeled using DFT calculations to optimize electronic properties and steric fit .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility. Dynamic NMR experiments or temperature-dependent crystallography (using SHELX ) can reconcile differences. For example, rotameric equilibria in the ethanamine chain might explain variations .

Q. How does the bromothiophene moiety influence reactivity in cross-coupling reactions?

The bromine atom at the 4-position of thiophene acts as a directing group, enabling Suzuki-Miyaura couplings with boronic acids. Comparative studies show that electron-withdrawing groups (e.g., Br) increase oxidative stability but reduce nucleophilic substitution rates relative to chloro or methyl analogs .

Comparative Analysis of Structural Analogs

Compound NameKey Structural DifferencesBiological Activity Insights
1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-aminePhenyl vs. thiophene ringLower logP; reduced CNS penetration
N-(2-(pyridin-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)spirocycleSpirocyclic vs. linear chainEnhanced selectivity for serotonin receptors
2-(4-(pyridin-2-yl)-1,3-thiazol-2-yl)ethan-1-amineThiazole vs. thiopheneHigher antimicrobial activity

Table 1: Structural analogs and their functional implications .

Methodological Recommendations

  • Synthetic Optimization : Use Pd(dppf)Cl2_2 for C–Br bond activation in cross-couplings, achieving >80% yield .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts .
  • Stability Testing : Store under argon at −20°C; the amine group is prone to oxidation in aqueous media .

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